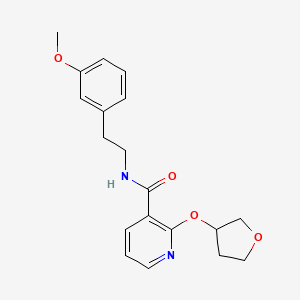

N-(3-methoxyphenethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-methoxyphenethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as THN-Nic, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. THN-Nic belongs to the class of nicotinamide derivatives and is synthesized using a multistep process that involves the use of various reagents.

Applications De Recherche Scientifique

Cancer Research and Epigenetic Remodeling

Nicotinamide N-methyltransferase (NNMT) overexpression in various cancers has been shown to contribute to tumorigenesis through epigenetic remodeling. NNMT affects the methylation potential in cancer cells, leading to an altered epigenetic state that includes hypomethylated histones and heightened expression of pro-tumorigenic gene products. This indicates a direct link between metabolic enzyme deregulation and changes in the methylation landscape of cancer cells, highlighting the potential of targeting NNMT in cancer therapy (Ulanovskaya et al., 2013).

Herbicidal Activity and Plant Protection

Nicotinic acid derivatives, including those similar to N-(3-methoxyphenethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, have shown promising herbicidal activity against various plant species. These compounds, through structural modifications, exhibit significant potency against monocotyledonous weeds, offering a new avenue for developing eco-friendly herbicides based on natural-product inspiration (Chen Yu et al., 2021).

Modulating Enzyme Activity

Research on the structural basis of substrate recognition in human nicotinamide N-methyltransferase (NNMT) sheds light on how NNMT catalyzes the N-methylation of nicotinamide and other analogues. Understanding these mechanisms can lead to the development of inhibitors or activators that could modulate NNMT activity, which is implicated in various metabolic pathways and diseases, including cancer (Peng et al., 2011).

Potential in Metabolic Disorders Treatment

NNMT plays a crucial role in regulating metabolic pathways, and its inhibition or modulation could offer new therapeutic approaches for treating metabolic disorders. Small molecule inhibitors of NNMT have shown promise in driving insulin sensitization, glucose modulation, and body weight reduction in animal models of metabolic diseases. This indicates the potential of nicotinamide derivatives in developing treatments for obesity and type-2 diabetes (Kannt et al., 2018).

Propriétés

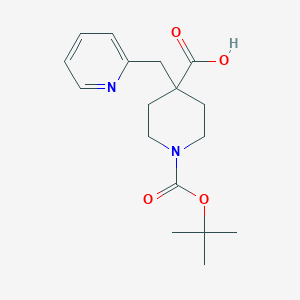

IUPAC Name |

N-[2-(3-methoxyphenyl)ethyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-23-15-5-2-4-14(12-15)7-10-20-18(22)17-6-3-9-21-19(17)25-16-8-11-24-13-16/h2-6,9,12,16H,7-8,10-11,13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLHHMMZGARZPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCNC(=O)C2=C(N=CC=C2)OC3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Ethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858519.png)

![N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline](/img/structure/B2858520.png)

![4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzenesulfonamide](/img/structure/B2858521.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2858523.png)

![3-(3-chloro-4-methylphenyl)-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2858529.png)

![Tert-butyl 8-(2-chloropyrimidine-5-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2858535.png)

![2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride](/img/structure/B2858539.png)

![(E)-2-(1,3-benzodioxol-5-yl)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile](/img/structure/B2858542.png)